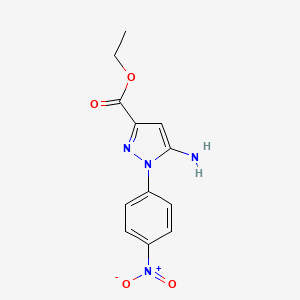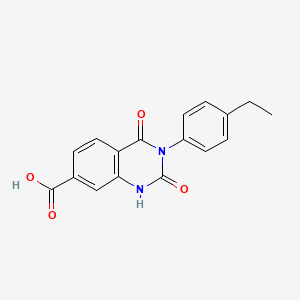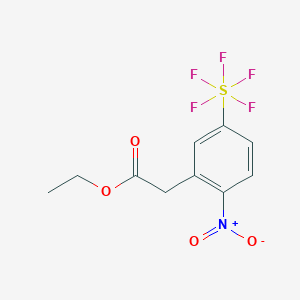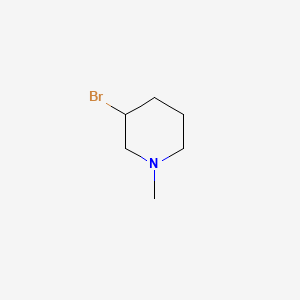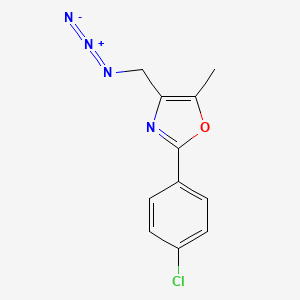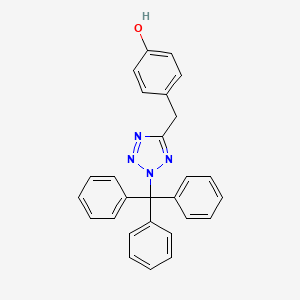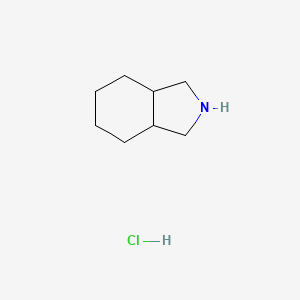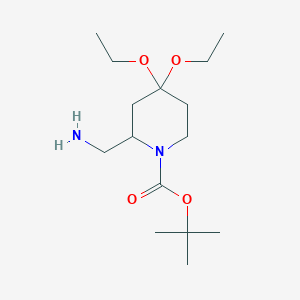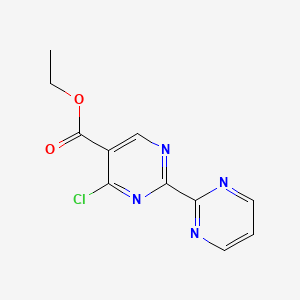
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate
概要
説明
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H10ClN3O2 . It has a molecular weight of 263.68 . This compound is in solid form and has a melting point between 140 - 142°C .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate and similar compounds has been described in several studies . For instance, one study described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities . Another study focused on the synthetic approaches applied in preparing pharmacologically active decorated diazines .Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not detailed in the search results, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate was shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .Physical And Chemical Properties Analysis
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate is a solid compound with a melting point between 140 - 142°C . It has a molecular weight of 263.68 and a molecular formula of C12H10ClN3O2 .科学的研究の応用
Neuroprotection and Anti-neuroinflammatory Agents
- Summary of Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Kinase Inhibitors
- Summary of Application: Pyrimidine derivatives have been used in the synthesis of kinase inhibitors, which are important in the treatment of cancer and other diseases .
- Methods of Application: These compounds are typically synthesized in a laboratory setting and then tested for their ability to inhibit various kinases .
- Results or Outcomes: While the specific outcomes can vary depending on the exact compound and the kinase being targeted, these compounds have shown promise as potential therapeutic agents .
Synthesis of Pyrimidinopyridones
- Summary of Application: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate was used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
- Methods of Application: This compound is typically synthesized in a laboratory setting and then tested for its ability to inhibit the FMS tyrosine kinase .
- Results or Outcomes: While the specific outcomes can vary depending on the exact compound and the kinase being targeted, these compounds have shown promise as potential therapeutic agents .
KDR Kinase Inhibitors
- Summary of Application: 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Methods of Application: These compounds are typically synthesized in a laboratory setting and then tested for their ability to inhibit various kinases .
- Results or Outcomes: While the specific outcomes can vary depending on the exact compound and the kinase being targeted, these compounds have shown promise as potential therapeutic agents .
Safety And Hazards
将来の方向性
While specific future directions for the study of Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate are not provided in the search results, the compound’s potential biological activities suggest it could be further explored in the field of medicinal chemistry. For instance, similar compounds have shown promising anti-fibrotic activities , suggesting potential applications in the treatment of fibrotic diseases.
特性
IUPAC Name |
ethyl 4-chloro-2-pyrimidin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-2-18-11(17)7-6-15-10(16-8(7)12)9-13-4-3-5-14-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQJBGFNQPEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyrimidin-2-yl)pyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

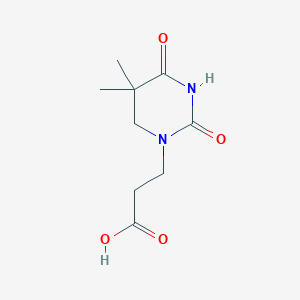
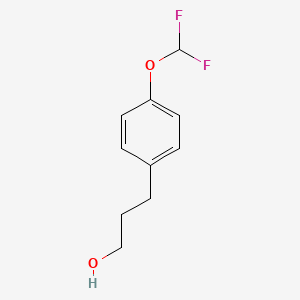
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)


![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
